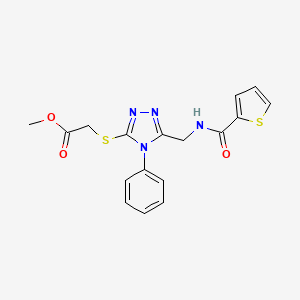

methyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring:

- A 1,2,4-triazole core substituted with a phenyl group at position 2.

- A thiophene-2-carboxamidomethyl moiety at position 3.

- A thioether-linked methyl acetate group at position 2.

This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse biological activities, including antimicrobial and enzyme inhibition. Its synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides or coupling of pre-formed heterocycles with halogenated intermediates .

Properties

IUPAC Name |

methyl 2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-24-15(22)11-26-17-20-19-14(21(17)12-6-3-2-4-7-12)10-18-16(23)13-8-5-9-25-13/h2-9H,10-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIXPMQLRZQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

- Triazole Ring : Known for its antimicrobial properties.

- Thiophene Ring : Associated with various biological activities including anti-inflammatory effects.

- Acetate Group : Enhances solubility and bioavailability.

The molecular formula of this compound is C18H18N4O2S2, with a molecular weight of approximately 382.5 g/mol .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound is hypothesized to share similar properties. Studies have shown that compounds with triazole rings can inhibit the growth of various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, P. aeruginosa | 6.25 µg/mL |

| Compound B | K. pneumoniae, F. oxysporum | 32 µg/mL |

Stress-Protective Effects

A study on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-yl)thio)acetate demonstrated stress-protective properties in rat models subjected to acute immobilization stress. The treatment resulted in reduced histological damage to liver tissues, suggesting potential applications in managing stress-related conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction with biological macromolecules such as proteins and nucleic acids plays a crucial role. Molecular docking studies and binding affinity assays are essential to elucidate these interactions .

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives similar to methyl 2-(...) exhibit potent antimicrobial activity against various pathogens. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Histological Studies : Research involving histological examinations revealed that compounds with triazole structures could mitigate liver damage under stress conditions by promoting structural integrity in hepatocytes .

- Toxicology Assessments : Toxicity studies are critical for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit therapeutic potential, their safety must be thoroughly evaluated through comprehensive toxicological studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and adjacent groups. Below is a comparative analysis with key analogues:

Key Structural and Functional Differences

Triazole Substitutions: The phenyl group at position 4 is conserved in many analogues (e.g., ), but substitutions like 4-methoxyphenyl () or methylamino () alter electronic properties and steric bulk. The thiophene-2-carboxamidomethyl group in the target compound contrasts with thiadiazole-phenylamino () or benzo[d]thiazol-2-one (), which may enhance π-π stacking or hydrogen bonding with biological targets.

Linker and Functional Groups: The thioether-linked methyl acetate in the target compound provides hydrolytic stability compared to carboxylic acid salts (), which offer better solubility but lower membrane permeability .

Biological Activity :

- Sodium carboxylate derivatives () exhibit superior intermolecular interaction energy (e.g., -9.2 kcal/mol vs. -8.5 kcal/mol for reference drugs), suggesting stronger enzyme binding .

- Thiophene-containing analogues () show antimicrobial activity, while thiadiazole derivatives () are prioritized for enzyme inhibition.

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Sodium Carboxylate () | Ethyl Ester () |

|---|---|---|---|

| Solubility (mg/mL) | 0.15 (DMSO) | 12.3 (Water) | 0.08 (DMSO) |

| logP | 3.2 | 1.8 | 3.5 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 |

The sodium salt’s high solubility makes it suitable for parenteral formulations, whereas the methyl/ethyl esters are better for oral delivery due to enhanced absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.